molecular formula C11H10Cl2N4OS B5870760 N-(3,4-dichlorophenyl)-2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide

N-(3,4-dichlorophenyl)-2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B5870760
M. Wt: 317.2 g/mol
InChI Key: GFYWRFWBPGTZQI-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Substitution Reactions:

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The triazole ring and the sulfanyl group are key functional groups that contribute to its biological activity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetamide: Lacks the sulfanyl group.

    N-(3,4-dichlorophenyl)-2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide: Different position of the sulfanyl group.

Uniqueness

N-(3,4-dichlorophenyl)-2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide is unique due to the presence of both the 4-methyl and 5-sulfanyl groups on the triazole ring, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4OS/c1-17-9(15-16-11(17)19)5-10(18)14-6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3,(H,14,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYWRFWBPGTZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809592
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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